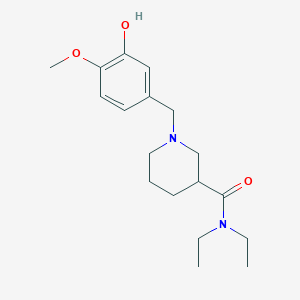
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide, also known as AZAQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide is not yet fully understood. However, it has been proposed that 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide exerts its pharmacological effects by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells. 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has also been reported to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, it has been reported to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide. One of the potential areas of investigation is the development of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide derivatives with improved pharmacokinetic properties. Moreover, the use of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in combination with other anticancer agents may enhance its therapeutic efficacy. Furthermore, the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide may provide insights into its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide involves the reaction between 8-methoxy-2-methyl-4-quinolone and 1-azepanamine in the presence of acetic anhydride and triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has also been investigated for its antibacterial and antifungal activities. Moreover, it has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-16(15-8-7-9-17(24-2)19(15)20-14)21-18(23)13-22-10-5-3-4-6-11-22/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKYHUAMZQRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)

![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)


![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)